4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is a heterocyclic compound that features a piperidine ring attached to a 1,3,4-oxadiazole ring, which is further substituted with a 3-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 3-bromophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with piperidine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization: The compound can be used as a precursor for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted derivative of the original compound.
Scientific Research Applications
4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the piperidine ring can improve its overall stability and solubility .
Comparison with Similar Compounds
Similar Compounds
4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: Similar structure but lacks the bromine atom, which may affect its reactivity and binding properties.
3-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)pyridine: Contains a pyridine ring instead of a piperidine ring, which can alter its chemical and biological properties.
Uniqueness
4-(5-3-Bromophenyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, and the combination of the piperidine and oxadiazole rings, which can enhance its biological activity and stability.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-3-1-2-10(8-11)13-17-16-12(18-13)9-4-6-15-7-5-9/h1-3,8-9,15H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGTVSJWXNHNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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